1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Overview
Description
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene is a fluorinated organic compound with the molecular formula C9H11F7. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene can be synthesized through several methods One common approach involves the reaction of a suitable octene derivative with fluorinating agents under controlled conditionsThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to fluorination processes. The use of advanced fluorination techniques and equipment ensures efficient production with minimal by-products. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce partially fluorinated hydrocarbons .
Scientific Research Applications
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Mechanism of Action
The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine atoms can form strong bonds with carbon, enhancing the stability of the compound and affecting its behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoro-N,N-dimethylethylamine: Another fluorinated compound with similar properties.
1,1,1,3-Tetrafluoro-2-(trifluoromethyl)-4-oxapent-2-ene: A compound with a similar structure but different functional groups
Uniqueness
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Its stability and reactivity make it valuable for various applications, distinguishing it from other fluorinated compounds .
Properties
IUPAC Name |
(E)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,8(11,12)13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVIDCBWMJUEC-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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